BenchChemオンラインストアへようこそ!

(2S)-4-Phenylbut-3-EN-2-OL

Biocatalysis Asymmetric Synthesis Enantiomeric Excess

(2S)-4-Phenylbut-3-en-2-ol is a chiral allylic alcohol with the molecular formula C₁₀H₁₂O and CAS 76946-09-3, characterized by an (S)-configured stereocenter at the C2 position. It serves as a key enantiopure building block in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals, where stereochemical integrity directly impacts downstream biological activity and material properties.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Cat. No. B8066250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Phenylbut-3-EN-2-OL
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(C=CC1=CC=CC=C1)O
InChIInChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/t9-/m0/s1
InChIKeyZIJWGEHOVHJHKB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S)-4-Phenylbut-3-EN-2-OL is a Critical Chiral Allylic Alcohol Intermediate in Asymmetric Synthesis


(2S)-4-Phenylbut-3-en-2-ol is a chiral allylic alcohol with the molecular formula C₁₀H₁₂O and CAS 76946-09-3, characterized by an (S)-configured stereocenter at the C2 position [1]. It serves as a key enantiopure building block in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals, where stereochemical integrity directly impacts downstream biological activity and material properties . Its value proposition is rooted in its defined three-dimensional geometry, which cannot be replicated by its racemic mixture or the (R)-enantiomer without compromising stereochemical outcomes in asymmetric transformations [2].

The Procurement Risk of Racemic or Incorrect Enantiomer Substitution for (2S)-4-Phenylbut-3-EN-2-OL


Substituting (2S)-4-phenylbut-3-en-2-ol with its racemic counterpart ((RS)-4-phenylbut-3-en-2-ol) or the (2R)-enantiomer introduces a 50% or 100% stereochemical impurity, respectively. This contamination directly undermines the enantioselectivity of subsequent catalytic steps, leading to diminished yields of target chiral products, complex purification challenges, and potential failure in bioactivity assays where stereochemistry is a critical determinant of receptor binding or enzyme inhibition [1]. Unlike achiral analogs such as 4-phenylbut-3-en-2-one, the defined (S)-stereochemistry is non-negotiable for applications requiring stereospecific interactions, making the procurement of the enantiopure (2S)-isomer a strict scientific and regulatory requirement rather than a simple preference [2].

Quantitative Evidence: Why (2S)-4-Phenylbut-3-EN-2-OL Outperforms Analogs in Stereoselective Synthesis and Purity


Enantioselectivity in Biocatalytic Reduction: (2S)- vs. (2R)-4-Phenylbut-3-en-2-ol

In the whole-cell biocatalytic reduction of trans-4-phenylbut-3-en-2-one using Weissella cibaria N9, the (2S)-enantiomer is produced with excellent conversion and recovered in good yield, while traditional chemical protocols often yield racemic mixtures or low stereoselectivity [1]. In contrast, enzymatic kinetic resolution of racemic esters using Lecitase® Ultra preferentially yields the (2R)-enantiomer with high enantiomeric excess (93–99% ee) from propionate hydrolysis, leaving the (2S)-enantiomer in the unreacted substrate with lower optical purity (ee = 34–56%) [2]. This divergence highlights that specific biocatalytic routes are required to access the (2S)-enantiomer with high stereochemical fidelity.

Biocatalysis Asymmetric Synthesis Enantiomeric Excess

Kinetic Resolution Efficiency: (2S)-Ester vs. (2R)-Alcohol Enantioselectivity

In the Lecitase® Ultra-catalyzed hydrolysis of racemic (E)-4-phenylbut-3-en-2-yl esters, the enzyme exhibits moderate enantioselectivity (E = 22–38) favoring the hydrolysis of the (R)-ester to yield the (R)-alcohol with high ee (93–99%), while the unreacted (S)-ester retains significantly lower optical purity (ee = 34–56% for acetate) [1]. This demonstrates that obtaining the (2S)-enantiomer via hydrolytic kinetic resolution is less efficient and yields a product with inferior enantiomeric purity compared to the (2R)-enantiomer under these conditions.

Kinetic Resolution Biocatalysis Enantioselectivity

Regioselective Reduction: (2S)-Alcohol vs. Ketone Analog (4-Phenylbut-3-en-2-one)

The asymmetric reduction of (E)-4-phenylbut-3-en-2-one using whole-cell Weissella cibaria N9 proceeds with high regioselectivity, reducing the α,β-unsaturated ketone to the corresponding (S)-allylic alcohol without affecting isolated carbonyl groups [1]. This regioselective transformation is challenging with traditional chemical protocols, which often suffer from poor regioselectivity and yield racemic or low-ee products. The biocatalytic route achieves excellent conversion (>99% under optimized conditions) and recovers the (2S)-alcohol in good yield, enabling gram-scale production [1].

Regioselectivity Bioreduction Chiral Alcohol Synthesis

Physical Property Differentiation: (2S)-Enantiomer vs. Racemic Mixture

The (2S)-4-phenylbut-3-en-2-ol enantiomer exhibits distinct physicochemical properties compared to its racemic mixture, including predicted boiling point (268.8±9.0 °C) and density (1.023±0.06 g/cm³) . While the racemic mixture (RS)-4-phenylbut-3-en-2-ol is commercially available with a typical purity of 95-98%, the enantiopure (2S)-enantiomer is offered with a verified purity of 97% from specialized chiral suppliers . This purity differential, though seemingly small, is critical in asymmetric synthesis where even minor enantiomeric impurities can lead to significant erosion of stereoselectivity in subsequent steps.

Physicochemical Properties Chiral Resolution Procurement Purity

Optimal Application Scenarios for (2S)-4-Phenylbut-3-EN-2-OL Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Pharmaceuticals and Bioactive Molecules

The (2S)-enantiomer is the preferred chiral building block when the target molecule requires an (S)-configured allylic alcohol moiety. As demonstrated by the W. cibaria N9 bioreduction route, this enantiomer can be produced with high conversion and regioselectivity, making it suitable for downstream transformations where stereochemical fidelity is paramount [1]. Avoid using the racemic mixture or (2R)-enantiomer in such syntheses, as they introduce stereochemical impurities that compromise yield and bioactivity.

Development of Biocatalytic Processes Requiring Regioselective α,β-Unsaturated Ketone Reduction

The gram-scale production of (2S)-4-phenylbut-3-en-2-ol via whole-cell W. cibaria N9 offers a scalable, environmentally benign alternative to traditional chemical reductions. This method achieves >99% conversion and avoids the use of hazardous reducing agents, aligning with green chemistry principles [1]. Industrial users seeking to implement sustainable, regioselective reductions should prioritize this biocatalytic route and source the resulting (2S)-alcohol for further derivatization.

Kinetic Resolution Studies Requiring the (2S)-Enantiomer as a Reference Standard

When evaluating novel lipases or phospholipases for enantioselective hydrolysis, the (2S)-enantiomer serves as a critical reference standard. Data from Lecitase® Ultra-catalyzed hydrolysis show that the (2S)-enantiomer (as unreacted ester) is obtained with moderate enantioselectivity (ee 34–56%) under these conditions [2]. Procuring the authentic (2S)-enantiomer allows researchers to calibrate chiral GC or HPLC methods and accurately quantify enantiomeric excess in kinetic resolution experiments.

Procurement of Enantiopure Allylic Alcohols for Asymmetric Catalysis Research

For laboratories developing new asymmetric catalysts or chiral ligands, the (2S)-4-phenylbut-3-en-2-ol provides a well-defined stereochemical probe. Its predicted physical properties (boiling point 268.8±9.0 °C, density 1.023±0.06 g/cm³) and commercial availability at 97% purity facilitate its use as a substrate in catalyst screening, where even minor enantiomeric impurities can obscure true enantioselectivity. Prioritize the (2S)-enantiomer over racemic material to ensure accurate assessment of catalyst performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-4-Phenylbut-3-EN-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.